pf-9184

Descripción general

Descripción

PF-9184 is a potent and selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of pro-inflammatory prostaglandin E₂ (PGE₂). Discovered via high-throughput screening (HTS), this compound exhibits an IC₅₀ of 16.5 nM against recombinant human mPGES-1, with >6,500-fold selectivity over cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . This selectivity positions this compound as a promising therapeutic candidate for inflammation-driven diseases, such as rheumatoid arthritis and cancer, where PGE₂ overexpression is implicated in pathogenesis .

In cellular assays, this compound inhibits IL-1β-induced PGE₂ synthesis in human monocytes and synovial fibroblasts (IC₅₀: 0.5–5 µM) without affecting other prostaglandins like 6-keto-PGF₁α or PGF₂α under short-term exposure . However, prolonged exposure in synovial fibroblasts unexpectedly suppresses 6-keto-PGF₁α, suggesting feedback regulation involving COX-2 or mPGES-1 expression .

Métodos De Preparación

Core Synthetic Strategy for Oxicam Derivatives

The preparation of PF-9184 follows a generalized oxicam synthesis framework, leveraging a Gabriel-Colman rearrangement to construct the benzothiazine dioxide core . This method, pioneered by Lombardino and colleagues, involves three critical stages:

-

Gabriel-Colman Rearrangement to form the benzothiazine nucleus.

-

N-Alkylation to introduce the 3',4'-dichlorobiphenyl substituent.

-

Amidation to establish the 3-carboxamide functional group.

Gabriel-Colman Rearrangement

The synthesis initiates with 3-oxo-1,2-benzisothiazoline-2-acetic acid methyl ester 1,1-dioxide (1 ), which undergoes base-mediated rearrangement in dimethylsulfoxide (DMSO) with sodium methoxide (NaOMe). This step yields the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide (2 ) (Scheme 1) . The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by ring expansion and tautomerization.

Key Reaction Conditions

-

Solvent: DMSO

-

Base: Sodium methoxide (1.2 equiv)

-

Temperature: 60–80°C

N-Alkylation of the Benzothiazine Nucleus

The 2-position nitrogen of intermediate 2 is alkylated with 3',4'-dichloro-1,1'-biphenyl-4-yl bromide (3 ) under Mitsunobu conditions or via nucleophilic substitution. This step introduces the lipophilic 3',4'-dichlorobiphenyl group critical for mPGES-1 binding .

Optimized Parameters

-

Alkylating Agent: 3',4'-Dichlorobiphenyl bromide (1.5 equiv)

-

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Temperature: 80–100°C, 12–24 hours

Amidation of the Ester Intermediate

The methyl ester (4 ) is converted to the carboxamide via aminolysis. Ammonia or a primary amine is introduced under high-pressure conditions or using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .

Representative Protocol

-

Reagent: Ammonia (NH₃) in methanol (MeOH)

-

Catalyst: Trimethylaluminum (AlMe₃)

-

Temperature: 60°C, 8–12 hours

Structural Confirmation and Analytical Data

This compound’s structure is validated through spectroscopic and chromatographic methods:

| Analytical Method | Key Characteristics |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.2–8.1 ppm), NH (δ 10.2 ppm) |

| ¹³C NMR | Carbonyl (δ 165 ppm), sulfonyl (δ 125–135 ppm) |

| HPLC | Retention time: 12.4 min (C18 column, 90% MeOH/H₂O) |

| MS (ESI+) | m/z 487.2 [M+H]⁺ |

The final product is purified via recrystallization from ethanol/water (1:1) or column chromatography (silica gel, ethyl acetate/hexane gradient), achieving ≥98% purity .

Reaction Mechanism and By-Product Analysis

Gabriel-Colman Rearrangement Mechanism

The rearrangement proceeds through a six-membered transition state, where the methoxide base deprotonates the methyl ester, enabling nucleophilic attack on the adjacent carbonyl. Subsequent ring expansion and proton transfer yield the benzothiazine dioxide core .

Common By-Products

-

Unrearranged Ester: Due to insufficient base or temperature.

-

Over-Oxidation Products: Formation of sulfonic acid derivatives under harsh conditions.

N-Alkylation Challenges

Competitive O-alkylation may occur at the 4-hydroxy group, necessitating careful control of stoichiometry and base strength. Steric hindrance from the dichlorobiphenyl group further complicates this step, often requiring excess alkylating agent .

Process Optimization and Scale-Up Considerations

Solvent and Catalytic Enhancements

Replacing DMSO with N-methylpyrrolidone (NMP) in the Gabriel-Colman step improves yield by 10–15% while reducing reaction time . Catalytic amounts of tetrabutylammonium iodide (TBAI) facilitate N-alkylation by mitigating steric effects.

Green Chemistry Approaches

-

Microwave Assistance: Reduces amidation time from 12 hours to 2 hours at 100°C.

-

Solvent Recycling: Ethanol/water mixtures from recrystallization are distilled and reused.

Industrial-Scale Production Challenges

-

Cost of 3',4'-Dichlorobiphenyl Bromide: Sourcing this niche reagent necessitates custom synthesis, increasing production costs.

-

Waste Management: DMSO and AlMe₃ require specialized neutralization protocols.

-

Regulatory Compliance: Strict controls on genotoxic impurities (e.g., alkyl bromides).

Análisis De Reacciones Químicas

Tipos de reacciones

PF 9184 experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión de grupos funcionales a estados más oxidados.

Reducción: Reducción de grupos funcionales específicos para lograr las propiedades químicas deseadas.

Sustitución: Reemplazo de grupos funcionales con otras entidades químicas para modificar la actividad del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones de reacción se controlan cuidadosamente para lograr las transformaciones deseadas sin comprometer la integridad del compuesto .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen versiones modificadas de PF 9184 con grupos funcionales alterados, que se pueden utilizar para estudios adicionales o aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

PF 9184 ha sido ampliamente estudiado por sus aplicaciones en varios campos:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de mPGES-1 y sus efectos en la síntesis de prostaglandinas.

Biología: Investigado por su papel en la modulación de las vías inflamatorias y su potencial como agente terapéutico.

Medicina: Explorado por su potencial para tratar enfermedades inflamatorias como la artritis reumatoide al reducir los niveles de PGE2.

Industria: Utilizado en el desarrollo de fármacos antiinflamatorios y como compuesto de referencia en la investigación farmacéutica

Mecanismo De Acción

PF 9184 ejerce sus efectos al inhibir selectivamente mPGES-1, una enzima responsable de convertir la prostaglandina H2 (PGH2) en PGE2. Al bloquear esta conversión, PF 9184 reduce los niveles de PGE2, aliviando así la inflamación y el dolor. El compuesto no afecta a otras enzimas en la vía de síntesis de prostaglandinas, lo que lo convierte en un inhibidor altamente específico .

Comparación Con Compuestos Similares

Comparative Analysis of PF-9184 and Other mPGES-1 Inhibitors

Trisubstituted Ureas (e.g., Compound 47)

- Potency : Merck Frosst’s trisubstituted urea derivatives, such as Compound 47, demonstrate high activity in cell-free enzymatic assays (IC₅₀ < 0.1 µM) and selectivity in human whole blood assays .

- Mechanistic Profile : Unlike this compound, Compound 47 retains efficacy in whole blood, suggesting better bioavailability or target engagement in complex biological matrices .

- Limitations: No in vivo data are reported, leaving questions about cross-species applicability.

Carbazole Anilides (e.g., AF3442)

- Potency : AF3442 inhibits recombinant mPGES-1 with an IC₅₀ of 0.06 µM, outperforming this compound in enzymatic assays .

- Selectivity: In LPS-stimulated human monocytes, AF3442 suppresses PGE₂ without altering COX-1/COX-2-derived prostaglandins (e.g., TXB₂, PGF₂α) .

- In Vivo Potential: AF3442 inhibits PGE₂ in human whole blood, but its efficacy in animal models remains unvalidated .

Pirinixic Acid Derivatives

- Dual Inhibition : These compounds inhibit both mPGES-1 and 5-lipoxygenase (5-LOX), broadening their anti-inflammatory scope compared to this compound’s single-target action .

- Trade-offs : Dual inhibition may increase off-target risks, whereas this compound’s selectivity minimizes interference with other prostaglandin pathways .

MF63

- Species Specificity : this compound’s human-specific activity contrasts with MF63’s broader cross-species applicability .

Data Table: Key Pharmacological Parameters

| Compound | Target | IC₅₀ (mPGES-1) | Selectivity (vs. COX-1/COX-2) | Cellular Efficacy (IC₅₀) | In Vivo Efficacy |

|---|---|---|---|---|---|

| This compound | mPGES-1 | 16.5 nM | >6,500-fold | 0.5–5 µM (PGE₂) | Limited in rats |

| AF3442 | mPGES-1 | 0.06 µM | Not reported | 0.1–1 µM (PGE₂) | Not tested |

| Compound 47 | mPGES-1 | <0.1 µM | High (whole blood) | <0.1 µM (cell-free) | Not reported |

| MF63 | mPGES-1 | Not reported | Moderate | Not reported | Effective |

Research Findings and Limitations

- This compound’s Advantages: Unparalleled selectivity for human mPGES-1 over COX isoforms . Short-term suppression of PGE₂ in clinically relevant cells (e.g., synovial fibroblasts) .

- Challenges :

- Competitors’ Edge :

- AF3442’s superior enzymatic potency and MF63’s proven in vivo efficacy highlight areas for this compound optimization .

Actividad Biológica

PF-9184, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), has garnered attention in pharmacological research due to its potential therapeutic applications in inflammatory diseases. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy in different models, and implications for future research.

This compound specifically inhibits mPGES-1, an enzyme responsible for converting PGH2 to prostaglandin E2 (PGE2), a pro-inflammatory mediator. By inhibiting this enzyme, this compound effectively reduces PGE2 levels, which are implicated in various inflammatory conditions. The compound exhibits an IC50 value of approximately 16.5 nM for human mPGES-1, demonstrating its potency as an inhibitor .

Efficacy in In Vitro Studies

In vitro studies have demonstrated that this compound can significantly decrease PGE2 production in various cell lines. For instance, fibroblast cell lines treated with inflammatory stimuli showed a marked reduction in PGE2 levels when exposed to this compound. This effect was observed across multiple concentrations, confirming the dose-dependent nature of the compound's action .

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | IC50 Value (nM) |

|---|---|

| Human mPGES-1 | 16.5 |

| RAW264.7 (LPS Stimulated) | 1600 |

| Primary Human Fibroblasts | 1080 |

Data compiled from various studies assessing the inhibitory effects of this compound on PGE2 production.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound in preclinical models:

- Inflammatory Disease Models : In animal models of arthritis, this compound administration resulted in reduced inflammation and joint damage, correlating with decreased PGE2 levels in synovial fluid.

- Cancer Research : Preliminary findings suggest that this compound may have anti-tumor effects due to its ability to modulate inflammatory pathways that promote tumor growth. In vitro studies indicated that cancer cell lines exposed to this compound showed reduced proliferation rates and increased apoptosis .

- Metabolomics Analysis : A comprehensive metabolomics study revealed that treatment with this compound altered the metabolic profiles of treated cells, indicating a broader impact on cellular metabolism beyond just PGE2 inhibition .

Potential Applications

Given its mechanism of action and biological activity, this compound holds promise for treating various conditions characterized by excessive inflammation, including:

- Rheumatoid Arthritis : By reducing PGE2 levels, this compound may alleviate symptoms associated with this chronic inflammatory condition.

- Cancer Therapy : Targeting inflammatory pathways could enhance the efficacy of existing cancer treatments or serve as a standalone therapy in certain contexts.

Q & A

Basic Research Questions

Q. What are the standard in vitro assays to evaluate mPGES-1 inhibition by PF-9184?

this compound's inhibitory activity on human mPGES-1 is typically assessed using IL-1β-stimulated cellular models (e.g., synovial fibroblasts or monocytes) to measure PGE2 synthesis via ELISA or LC-MS. The compound’s IC50 (16.5 nM) is determined by dose-response curves under controlled conditions, with validation against recombinant mPGES-1 in enzyme assays .

Q. How can researchers confirm the selectivity of this compound against related enzymes like COX-1/2?

Co-administration experiments with COX inhibitors (e.g., Pranoprofen) are recommended to isolate mPGES-1-specific effects. This compound’s selectivity is validated by comparing its IC50 against COX isoforms in parallel assays. For example, in human whole blood models, this compound suppresses PGE2 without altering thromboxane B2 (TXB2) or 6-keto PGF1α, confirming minimal off-target effects on COX pathways .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s time-dependent inhibition of prostaglandins?

In IL-1β-stimulated synovial fibroblasts, this compound initially reduces PGE2 but unexpectedly inhibits 6-keto PGF1α after prolonged exposure. This suggests feedback regulation of COX-2 or mPGES-1 expression. To resolve this, researchers should:

- Perform time-course experiments with multi-prostaglandin profiling.

- Use RNA/protein analysis to track enzyme expression changes.

- Compare results across cell types (e.g., monocytes vs. fibroblasts) to identify context-dependent mechanisms .

Q. Why does this compound exhibit species-specific efficacy, and how can this challenge be mitigated in preclinical studies?

this compound shows weak inhibition of rat mPGES-1, limiting its utility in rodent inflammation models. To overcome this:

- Use humanized transgenic animal models or primary human cells.

- Validate cross-species activity via comparative enzyme assays.

- Prioritize in vitro human tissue models (e.g., LPS-stimulated monocytes) for mechanistic studies .

Q. What methodological considerations are critical for optimizing in vivo efficacy studies of this compound?

- Dosing protocol: Short-term administration may avoid compensatory prostaglandin pathways.

- Biomarker selection: Monitor PGE2, TXB2, and 6-keto PGF1α to assess specificity.

- Model relevance: Use disease-specific models (e.g., rheumatoid arthritis) with human mPGES-1 overexpression .

Q. Data Contradiction and Analysis

Q. How can researchers differentiate between assay artifacts and true biological effects when this compound inhibits non-target prostaglandins?

- Control experiments: Include mPGES-1 knockout cells or siRNA-treated samples.

- Enzyme activity assays: Test this compound’s direct effect on terminal synthases (e.g., PGIS for 6-keto PGF1α).

- Pathway mapping: Use metabolomics to track arachidonic acid flux and identify off-target nodes .

Q. Methodological Recommendations

- Experimental design: Use factorial designs to test this compound interactions with IL-1β, TNF-α, or other inflammatory stimuli.

- Data validation: Replicate findings in ≥3 independent cell batches to account for donor variability.

- Ethical compliance: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .

Propiedades

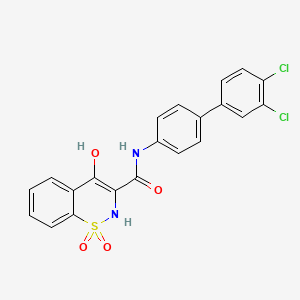

IUPAC Name |

N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGACSWBJQLLJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.